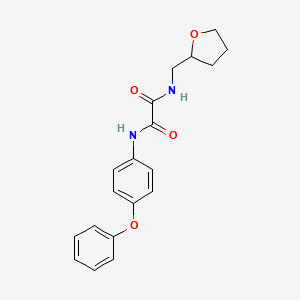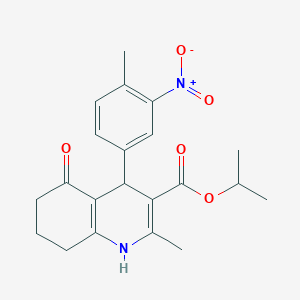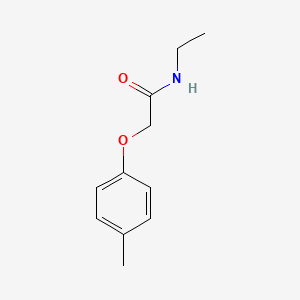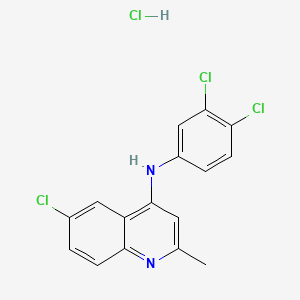
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PFT-α, and has been shown to have a wide range of biochemical and physiological effects. In
作用機序
The mechanism of action of PFT-α involves the inhibition of the p53 pathway. P53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. PFT-α binds to the p53 protein and prevents it from binding to DNA, which inhibits the transcription of genes that promote cell growth. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PFT-α has a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, PFT-α has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PFT-α has also been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.
実験室実験の利点と制限
PFT-α has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53 pathway and has been extensively studied for its biochemical and physiological effects. However, PFT-α also has several limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, PFT-α may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on PFT-α. One area of research is the development of more potent and specific inhibitors of the p53 pathway. Another area of research is the investigation of the potential applications of PFT-α in the treatment of other diseases such as inflammatory and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PFT-α and its potential side effects.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, or PFT-α, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFT-α has been shown to have a wide range of biochemical and physiological effects, including anticancer and neuroprotective effects. While PFT-α has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of PFT-α and its mechanism of action.
合成法
The synthesis of PFT-α involves several steps, including the reaction of 4-phenoxybenzaldehyde with ethylenediamine to form N-(4-phenoxyphenyl)ethanediamide. This intermediate compound is then reacted with tetrahydro-2-furanmethanamine to form the final product, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of PFT-α is a complex process that requires expertise in organic chemistry.
科学的研究の応用
PFT-α has been extensively studied for its potential applications in scientific research. One of the primary applications of PFT-α is in the field of cancer research. Studies have shown that PFT-α can inhibit the growth of cancer cells by targeting the p53 pathway. PFT-α has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDRAXLVGKRJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5004159.png)


![N-cyclopentyl-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5004184.png)

![N~2~-benzyl-N~1~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5004200.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5004209.png)
![3-[(2-methoxy-1-naphthyl)methylene]-5-(6-methyl-2-naphthyl)-2(3H)-furanone](/img/structure/B5004212.png)
![N-2-thienyl-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5004223.png)

![4-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5004240.png)
![5-(5-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5004243.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5004254.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5004261.png)